(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone
CAS No.: 1234896-15-1
Cat. No.: VC6768412
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234896-15-1 |
|---|---|
| Molecular Formula | C18H18N6O2 |
| Molecular Weight | 350.382 |
| IUPAC Name | [4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C18H18N6O2/c1-13-21-17(22-26-13)14-4-5-16(20-12-14)23-7-9-24(10-8-23)18(25)15-3-2-6-19-11-15/h2-6,11-12H,7-10H2,1H3 |
| Standard InChI Key | TWRKJVZFLSFLMB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-3-ylmethanone, delineates its core structure. The molecule integrates:
-
A pyridin-3-ylmethanone group, providing a planar aromatic system with a ketone functional group.
-
A piperazine ring at position 4, enabling conformational flexibility and hydrogen-bonding interactions.
-
A 5-methyl-1,2,4-oxadiazol-3-yl substituent on the pyridine ring, introducing a heterocyclic motif known for metabolic stability and bioisosteric properties .
Table 1: Key Identifiers and Descriptors
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1234896-15-1 |
| Molecular Formula | C₁₈H₁₈N₆O₂ |
| Molecular Weight | 350.382 g/mol |
| SMILES | CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |
| InChIKey | TWRKJVZFLSFLMB-UHFFFAOYSA-N |
| PubChem CID | 49701336 |
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit synthetic details for this compound remain undisclosed in public databases, its architecture suggests a multi-step route involving:
-
Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives, a well-established method for 1,2,4-oxadiazole synthesis .
-
Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between a halogenated pyridine intermediate and piperazine, facilitated by polar aprotic solvents like DMF or DMSO.
-
Methanone Installation: Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling to introduce the pyridin-3-ylmethanone group .
Analytical Characterization
Key techniques for structural validation include:
-
¹H/¹³C NMR: To confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) signals.
-
High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 350.382 (M+H⁺).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental solubility data are unavailable, but computational predictions using the SMILES string suggest:
-
logP: ~2.1–2.8 (moderate lipophilicity, favoring membrane permeability) .
-
Polar Surface Area (PSA): ~80 Ų (indicative of moderate blood-brain barrier penetration potential) .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| logP | 2.5 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 4 |
Biological Relevance and Research Applications
Structure-Activity Relationship (SAR) Considerations
-
Oxadiazole Substitution: The 5-methyl group may enhance metabolic stability compared to unsubstituted analogs .
-
Piperazine Flexibility: The piperazine spacer likely modulates solubility and target engagement kinetics .
Comparative Analysis with Analogous Compounds
Brominated Analog
The related compound (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone (CAS 1234868-06-4) differs by:
-
Replacement of pyridin-3-ylmethanone with bromofuran.
-
Introduction of a cyclopropyl group on the oxadiazole, altering steric and electronic profiles.
Table 3: Structural Comparison with Brominated Analog
| Feature | Target Compound | Brominated Analog |
|---|---|---|
| Aromatic Group | Pyridin-3-ylmethanone | 5-Bromofuran-2-yl |
| Oxadiazole Substituent | 5-Methyl | 5-Cyclopropyl |
| Molecular Weight | 350.382 g/mol | 444.289 g/mol |
Future Research Directions
Priority Investigations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume